

confirming findings on the impact of N1-alkyl chain length on mRNA function

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Compound of Interest

Compound Name: N1-(2-Methyl)propyl pseudouridine

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The Impact of N1-Alkyl Chain Length on mRNA Function: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translation efficiency, and in reducing immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has become a cornerstone modification, significantly improving the performance of mRNA molecules.[1][2][3] However, the systematic exploration of how varying the N1-alkyl chain length of pseudouridine impacts mRNA function remains an area of active investigation. This guide summarizes the confirmed findings for N1-methylpseudouridine and provides a comprehensive experimental framework to compare its effects with those of other N1-alkyl pseudouridine modifications, such as N1-ethyland N1-propylpseudouridine.

Confirmed Findings for N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA in place of uridine, confers significant advantages.[1][2]

Enhanced Translation Efficiency: mRNA containing m1 Ψ has been shown to produce significantly more protein than unmodified mRNA or mRNA containing pseudouridine (Ψ).[2][4]



This is attributed to an increase in ribosome density on the mRNA, suggesting that m1 Ψ enhances translation initiation and/or elongation.[4][5] Studies have reported up to a 44-fold increase in reporter gene expression in cell lines and mice when using m1 Ψ -modified mRNA compared to Ψ -modified mRNA.[2]

Reduced Immunogenicity: A key benefit of m1 Ψ is its ability to dampen the innate immune response that is often triggered by exogenous mRNA.[1][2][6] Unmodified IVT mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, leading to the production of pro-inflammatory cytokines like TNF- α and IL-6, and the shutdown of translation.[7][8] The presence of m1 Ψ in the mRNA sequence helps to evade this immune surveillance, resulting in lower cytokine induction and sustained protein expression.[2] [6]

Increased Stability: While the primary mechanism of m1Ψ's benefit is often attributed to enhanced translation and reduced immunogenicity, some studies suggest that nucleoside modifications can also contribute to increased mRNA stability by making the RNA molecule more resistant to degradation by nucleases.[1][9]

Comparative Analysis of N1-Alkyl Chain Length: An Experimental Guide

To date, there is a notable lack of publicly available, peer-reviewed data directly comparing the effects of different N1-alkyl chain lengths (e.g., ethyl, propyl, butyl) on mRNA function. The following sections provide detailed experimental protocols for researchers to conduct such a comparative analysis.

Data Presentation

All quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.

Table 1: In Vitro Translation Efficiency of N1-Alkyl-Ψ Modified Luciferase mRNA



N1-Alkyl Modification	Relative Light Units (RLU)	Fold Change vs. Unmodified
Unmodified Uridine	1.0	_
N1-methyl-Ψ		
N1-ethyl-Ψ	_	
N1-propyl-Ψ	_	
(other lengths)	-	

Table 2: Stability of N1-Alkyl-Ψ Modified mRNA in Cells

N1-Alkyl Modification	mRNA Half-life (hours)
Unmodified Uridine	
N1-methyl-Ψ	-
N1-ethyl-Ψ	-
N1-propyl-Ψ	-
(other lengths)	-

Table 3: Cytokine Response to N1-Alkyl-Ψ Modified mRNA in Immune Cells



N1-Alkyl Modification	TNF-α Concentration (pg/mL)	IL-6 Concentration (pg/mL)
Unmodified Uridine		
N1-methyl-Ψ		
N1-ethyl-Ψ		
N1-propyl-Ψ		
(other lengths)		
Mock Transfection		
Positive Control (e.g., LPS)	-	

Experimental Protocols Synthesis of N1-Alkyl-Pseudouridine Triphosphates

While N1-methylpseudouridine-5'-triphosphate is commercially available, longer-chain analogues may require custom synthesis. A general approach involves:

- N1-alkylation of Pseudouridine: Start with commercially available pseudouridine. Protect the
 hydroxyl groups of the ribose sugar (e.g., with acetyl or silyl groups). Perform N1-alkylation
 using an appropriate alkylating agent (e.g., ethyl iodide, propyl bromide) under basic
 conditions. Deprotect the hydroxyl groups to yield the N1-alkyl-pseudouridine nucleoside.
- Phosphorylation: The synthesized N1-alkyl-pseudouridine is then subjected to a series of phosphorylation steps to convert it to the 5'-triphosphate. This can be achieved through chemical or chemoenzymatic methods.[10][11] A recent chemoenzymatic route has been reported for the efficient synthesis of m1ΨTP, which could be adapted for other N1-alkyl derivatives.[10][11]

In Vitro Transcription of Modified mRNA

Objective: To synthesize Firefly Luciferase (FLuc) mRNA with complete substitution of uridine with the respective N1-alkyl-pseudouridine.



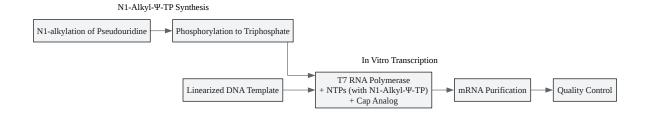
Materials:

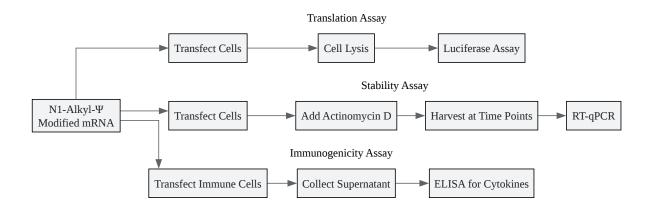
- Linearized plasmid DNA template encoding FLuc downstream of a T7 promoter.
- T7 RNA Polymerase.
- Ribonuclease inhibitor.
- ATP, GTP, CTP, and the respective N1-alkyl-pseudouridine triphosphate (N1-methyl-ΨΤΡ, N1-ethyl-ΨΤΡ, etc.).
- 5' capping reagent (e.g., CleanCap® Reagent AG).[12]
- DNase I.
- Transcription buffer.
- Nuclease-free water.

Protocol:

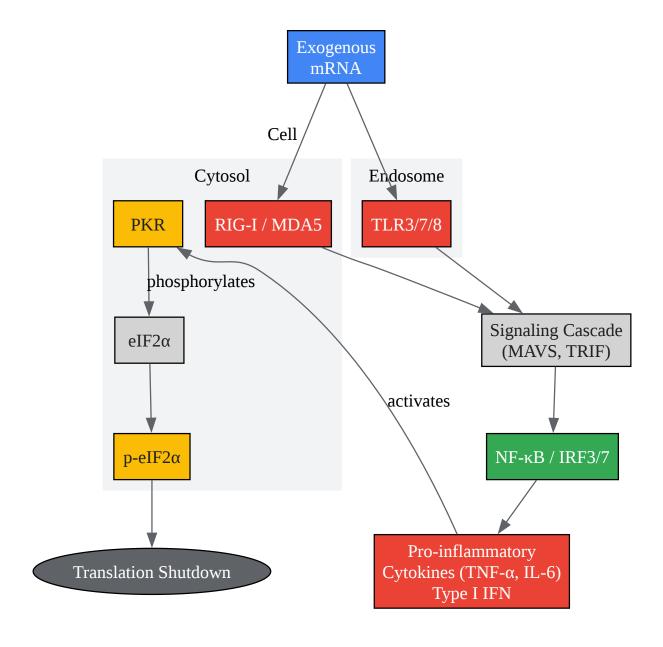
- Assemble the transcription reaction at room temperature. For a 20 μL reaction, combine the reaction buffer, NTPs (with the N1-alkyl-ΨTP completely replacing UTP), the 5' capping reagent, and the DNA template.[12]
- Add the T7 RNA polymerase and RNase inhibitor.
- Incubate at 37°C for 2 hours.[12]
- Add DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.
- Purify the mRNA using a suitable method, such as lithium chloride precipitation or silicabased columns.
- Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and denaturing agarose gel electrophoresis.











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